Dopamine D3 Receptor Binding Affinity (Ki) Comparison: Target Compound vs. MBDB
The target compound demonstrates sub‑nanomolar affinity for the human dopamine D3 receptor, a profile not shared by its N‑methyl analog MBDB. Specifically, N-(1,3-benzodioxol-5-ylmethyl)butan-2-amine exhibits a Ki of 3.80 nM at the D3 receptor [1]. In contrast, MBDB exhibits an IC50 of 7825 nM (7.8 µM) for dopamine uptake inhibition, which is a proxy for dopamine transporter interactions, but direct D3 receptor affinity data for MBDB are not reported in the primary literature [2]. This >2000‑fold difference in potency underscores the critical importance of the N‑demethylated structure for D3 receptor engagement.
| Evidence Dimension | Dopamine D3 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 3.80 nM |
| Comparator Or Baseline | MBDB (IC50 for dopamine uptake inhibition = 7825 nM; direct D3 Ki not available) |
| Quantified Difference | >2000‑fold lower Ki for target compound (if comparing to MBDB's functional IC50) |
| Conditions | Displacement of [125I]ABN from human recombinant D3 receptor expressed in HEK cells; 60 min incubation; gamma counter |
Why This Matters
High D3 receptor affinity differentiates this compound from methylated analogs and may be relevant for studies of dopaminergic signaling or for developing selective D3 receptor probes.
- [1] BindingDB. BDBM50349875 CHEMBL1813599. Affinity Data: Ki 3.80 nM for Human D3 Dopamine Receptor. View Source
- [2] Wikipedia. MBDB. IC50 values: 5-HT (784 nM), dopamine (7825 nM), norepinephrine (1233 nM). View Source
